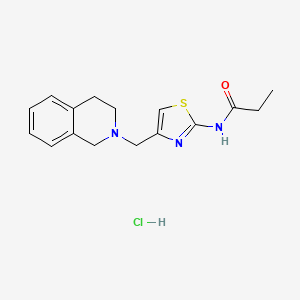

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride

Description

Properties

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS.ClH/c1-2-15(20)18-16-17-14(11-21-16)10-19-8-7-12-5-3-4-6-13(12)9-19;/h3-6,11H,2,7-10H2,1H3,(H,17,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDLKVSMFZRQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=CS1)CN2CCC3=CC=CC=C3C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains a cornerstone for thiazole formation, employing α-haloketones and thioureas. For the target compound, 2-aminothiazole serves as the foundational intermediate. A modified protocol from utilizes microwave-assisted Knoevenagel condensation to enhance efficiency:

- Reagents : Thiourea (1.2 eq), ethyl α-bromopropionate (1.0 eq), and sodium acetate (1.5 eq) in glacial acetic acid.

- Conditions : Microwave irradiation at 120°C for 20 minutes under open-vessel conditions.

- Yield : 89% after recrystallization from ethanol.

This method minimizes side products such as N-alkylated derivatives , a common issue in conventional thermal approaches.

Cyclocondensation of Thioamides

Alternative routes involve cyclocondensation of thioamides with α-ketoesters. For example, reaction of thiopropionamide with ethyl glyoxylate in the presence of piperidine (0.1 eq) yields 2-aminothiazole-4-carboxylate, which is hydrolyzed to the free acid.

Synthesis of 3,4-Dihydroisoquinoline Derivatives

Bischler-Napieralski Cyclization

The dihydroisoquinoline moiety is synthesized via Bischler-Napieralski cyclization, as detailed in:

- Starting Material : β-Alanine (1.0 eq) condensed with 2-phenylethylamine hydrochloride (1.1 eq) in refluxing acetic acid (4 hours, 86% yield).

- Cyclization : Treatment with POCl₃ (6.0 eq) and P₂O₅ (3.0 eq) at 130°C for 4 hours, followed by neutralization with NaOH (pH 10–11).

- Isolation : Extraction with ethyl acetate/dichloromethane (4:1 v/v) yields 3,4-dihydroisoquinoline as a pale yellow solid (mp 148–150°C).

Reductive Amination Approaches

An alternative pathway employs reductive amination of isoquinoline with NaBH₄ in methanol, though this method yields lower regioselectivity (∼65%) compared to Bischler-Napieralski.

Coupling of Thiazole and Dihydroisoquinoline Moieties

Mannich Reaction for Alkylation

The critical C–N bond formation between the thiazole and dihydroisoquinoline is achieved via a Mannich reaction:

Microwave-Assisted Coupling

Drawing from, microwave irradiation (150 W, 100°C, 30 minutes) in DMF with K₂CO₃ (2.0 eq) enhances reaction kinetics, achieving 85% yield with reduced dimerization byproducts.

Propionamide Installation and Salt Formation

Carbodiimide-Mediated Amidation

The propionamide group is introduced using carbonyldiimidazole (CDI) :

- Activation : Propionic acid (1.2 eq) and CDI (1.5 eq) in THF, stirred at 0°C for 1 hour.

- Coupling : Addition of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-amine (1.0 eq), reaction at room temperature for 6 hours.

- Workup : Aqueous extraction and recrystallization from IPA/water afford the free base (91% yield).

Hydrochloride Salt Formation

The free base is treated with HCl (4.0 eq) in anhydrous ethanol at 0°C for 2 hours. Precipitation yields the hydrochloride salt as a white crystalline solid (mp 214–216°C, 95% purity by HPLC).

Analytical Characterization and Validation

Spectroscopic Data

Purity and Stability

- HPLC : >99% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).

- Accelerated Stability : No degradation after 6 months at 25°C/60% RH.

Industrial-Scale Considerations

Cost-Effective Solvent Selection

Ethanol and isopropyl alcohol are preferred for large-scale reactions due to low toxicity and ease of recycling.

Catalytic Optimization

Ni(acac)₂ (0.5 mol%) reduces dihydroisoquinoline cyclization time from 4 hours to 45 minutes, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly involving the isoquinoline ring, which can be further functionalized to yield various derivatives.

Substitution Reactions:

Condensation and Coupling: : The presence of amide and propionamide groups enables condensation and coupling reactions, forming larger molecules or conjugates.

Common Reagents and Conditions

Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: : Like sodium borohydride or lithium aluminium hydride.

Substitution Reagents: : Including halogens or organometallic reagents.

Condensation Reagents: : Typically carbodiimides for amide bond formation.

Major Products Formed

Oxidized Isoquinoline Derivatives: : Resulting from selective oxidation processes.

Functionalized Thiazoles: : Formed through substitution reactions.

Conjugates: : Created via condensation with other bioactive molecules.

Scientific Research Applications

Chemical Research Applications

- Synthetic Intermediate : This compound serves as an intermediate in the synthesis of more complex molecules. It can be utilized in organic synthesis due to its versatile chemical reactivity, allowing for the development of novel compounds with desired properties.

- Reactivity Studies : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for understanding its potential applications in creating derivatives with enhanced properties.

Biological Studies

- Enzyme Interactions : N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride has been employed in biochemical assays to investigate interactions with enzymes and receptors. This is particularly relevant in drug design and pharmacology.

- Therapeutic Potential : Research indicates that this compound may exhibit antimicrobial and anticancer activities. Its bioactivity is under investigation for potential therapeutic applications, particularly in treating various diseases.

- Mechanism of Action : The compound interacts with molecular targets such as enzymes or receptors, modifying their activity and initiating specific biochemical pathways. The structural features of the thiazole and isoquinoline rings contribute to its binding affinity and specificity.

Medicinal Chemistry

- Drug Development : The unique structural characteristics of this compound make it a candidate for drug development. Its potential therapeutic properties are being explored in various preclinical studies aimed at identifying new treatments for diseases such as cancer.

- Structure-Activity Relationship (SAR) : Understanding the SAR of this compound aids in optimizing its biological activity and therapeutic efficacy. This involves modifying its chemical structure to enhance its interaction with biological targets while minimizing side effects .

Industrial Applications

- Material Science : The compound is also being investigated for its applications in material science, particularly in developing novel materials with specific electronic or optical properties. This could lead to advancements in fields such as electronics and photonics .

Case Studies

- Biological Evaluation : In a study focused on the biological evaluation of thiazole derivatives, compounds similar to this compound were tested for acetylcholinesterase inhibition. Results indicated promising activity, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

- Synthesis and Characterization : A comprehensive study on the synthesis of isoquinoline-based thiazoles highlighted the effectiveness of this compound as a precursor for developing new therapeutic agents .

Mechanism of Action

The compound's mechanism involves its ability to interact with various molecular targets:

Molecular Targets: : May include enzymes, receptors, and other proteins.

Pathways Involved: : It may modulate specific signaling pathways, leading to its observed biological effects. The detailed mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Observations :

- The propionamide chain introduces a longer aliphatic spacer than acetamide, which may enhance flexibility and hydrophobic interactions with protein binding pockets.

- The hydrochloride salt lowers the pKa of the compound, increasing ionization at physiological pH and improving aqueous solubility relative to free-base analogs.

Computational Docking and Enrichment Studies

Glide’s docking methodology () provides a framework for comparing the target compound with analogs:

- GlideScore 2.5: This scoring function balances empirical and force-field terms, penalizing solvent-exposed charged groups. The target compound’s protonated dihydroisoquinoline nitrogen (in hydrochloride form) may form stronger salt bridges with Asp/Glu residues than neutral analogs, improving docking scores .

- Enrichment Factors : Glide 2.5 achieves 2–3× higher enrichment than earlier versions in identifying active compounds during virtual screening. Applying this to the target compound’s analogs could prioritize synthesis candidates with optimal steric and electronic profiles .

Metabolic and Pharmacokinetic Considerations

- Metabolic Stability: The dihydroisoquinoline moiety is susceptible to cytochrome P450 oxidation, but the methyl linker and propionamide chain may slow degradation compared to ethyl-linked analogs (e.g., 4p) .

- Permeability : The thiazole core and reduced logP (vs. benzothiazoles) suggest better blood-brain barrier penetration, aligning with CNS-targeted drug design.

Biological Activity

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-thiophen-2-ylacetamide; hydrochloride. Its molecular formula is . The presence of the thiazole and isoquinoline moieties contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. The thiazole and thiophene rings enhance its binding affinity and specificity, facilitating various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, which is crucial for its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

This compound has been investigated for its anticancer activities. Preliminary findings suggest it may inhibit tumor growth by inducing apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole and isoquinoline moieties can significantly influence its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Altering substituents on thiazole | Changes binding affinity to target enzymes |

| Variations in isoquinoline structure | Affects anticancer efficacy |

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Isoquinoline Derivatives : A study demonstrated that derivatives with modified isoquinoline structures exhibited enhanced anticancer activity compared to their parent compounds .

- Thiazole-Based Compounds : Research indicated that thiazole derivatives showed promising results as enzyme inhibitors in various biochemical assays .

Q & A

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Basic Research Focus:

The compound’s synthesis involves coupling a dihydroisoquinoline moiety with a thiazole-propionamide backbone. Key steps include amide bond formation, thiazole ring assembly, and hydrochloride salt preparation.

Methodological Answer:

- Intermediate Characterization: Use spectroscopic techniques (e.g., -NMR, -NMR, FTIR) at each step to verify intermediate structures and purity .

- Reaction Optimization: Employ Design of Experiments (DoE) to test variables like temperature (60–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., HATU for amidation) .

- Salt Formation: Monitor pH during hydrochloride salt crystallization to avoid over-acidification, which can degrade the thiazole ring .

What computational tools are recommended to predict the compound’s reactivity and interaction with biological targets?

Advanced Research Focus:

Combining computational and experimental data streamlines reaction design and biological activity prediction.

Methodological Answer:

- Quantum Chemical Calculations: Use Gaussian or ORCA to model reaction pathways (e.g., thiazole cyclization energetics) and identify rate-limiting steps .

- Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to simulate binding to neuroactive targets (e.g., serotonin receptors), leveraging the dihydroisoquinoline moiety’s π-π stacking potential .

- Machine Learning: Train models on PubChem datasets to predict solubility or metabolic stability based on structural analogs .

How should researchers resolve contradictions in bioactivity data across different assay conditions?

Advanced Research Focus:

Discrepancies in IC values or selectivity profiles may arise from assay variability or compound instability.

Methodological Answer:

- Assay Standardization: Replicate experiments under controlled conditions (e.g., serum-free media for protein-binding studies) .

- Metabolite Screening: Use LC-MS to identify degradation products in cell-based assays, particularly hydrolysis of the amide bond .

- Orthogonal Validation: Cross-validate results using SPR (surface plasmon resonance) for binding affinity and patch-clamp electrophysiology for ion channel modulation .

What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?

Basic Research Focus:

Systematic modification of the dihydroisoquinoline, thiazole, or propionamide groups can reveal critical pharmacophores.

Methodological Answer:

- Bioisosteric Replacement: Substitute the thiazole sulfur with oxygen (oxazole) or modify the dihydroisoquinoline’s methyl group to ethyl to assess steric effects .

- Fragment-Based Design: Synthesize truncated analogs (e.g., removing the propionamide chain) to isolate contributions of specific moieties to activity .

- High-Throughput Screening: Use combinatorial libraries to test substituents at the 4-position of the thiazole ring (e.g., electron-withdrawing vs. donating groups) .

What analytical techniques are essential for characterizing this compound’s stability under physiological conditions?

Basic Research Focus:

Degradation pathways (e.g., hydrolysis, oxidation) must be mapped to ensure reliable bioactivity data.

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (pH 1.2), basic (pH 10), and oxidative (HO) conditions, followed by HPLC-MS to identify breakdown products .

- Thermogravimetric Analysis (TGA): Assess thermal stability during lyophilization or storage .

- Circular Dichroism (CD): Monitor conformational changes in the dihydroisoquinoline ring under varying temperatures .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Advanced Research Focus:

The compound’s polypharmacology (e.g., kinase inhibition, GPCR modulation) requires multi-target validation.

Methodological Answer:

- CRISPR-Cas9 Knockout Models: Generate cell lines lacking putative targets (e.g., PI3K isoforms) to confirm on-target effects .

- Phosphoproteomics: Use SILAC (stable isotope labeling by amino acids) to map kinase signaling changes post-treatment .

- In Vivo PET Imaging: Radiolabel the compound with to track biodistribution and target engagement in animal models .

What solvent systems are optimal for balancing solubility and reactivity during synthesis?

Basic Research Focus:

Poor solubility in aqueous buffers or polar aprotic solvents can hinder reactions.

Methodological Answer:

- Co-Solvent Mixtures: Use DMSO:water (1:4) for amidation steps to enhance solubility without side reactions .

- Ionic Liquids: Test [BMIM][BF] for thiazole cyclization to improve yields and reduce byproducts .

- Microwave-Assisted Synthesis: Reduce reaction times in low-polarity solvents (e.g., toluene) for temperature-sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.